6-Bromo-1-ethyl-1H-indole-2-carboxylic acid
Description
Significance of Indole (B1671886) Scaffolds in Advanced Organic Synthesis
The indole scaffold is a quintessential heterocyclic aromatic compound, famously described as a "privileged structure" in medicinal chemistry. nih.gov This designation arises from its recurring presence in a vast number of biologically active natural products and synthetic drugs. researchgate.net The indole framework is a key component in many alkaloids, the essential amino acid tryptophan, and various pharmaceuticals with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.govias.ac.in
The versatility of the indole ring allows for functionalization at multiple positions, enabling the synthesis of diverse molecular architectures. ias.ac.in This adaptability makes it a cornerstone in advanced organic synthesis, providing a template for the construction of complex molecules with tailored properties. ias.ac.in Synthetic chemists have developed numerous methods to construct and modify the indole core, reflecting its central role in the pursuit of new chemical entities. ias.ac.in
Research Context of Halogenated Indole Derivatives
The introduction of halogen atoms, such as bromine, into the indole scaffold can significantly influence the molecule's physicochemical and biological properties. Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Consequently, halogenated indole derivatives are a focal point of extensive research.
These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netderpharmachemica.com For instance, certain bromoindole derivatives have been investigated for their potential as HIV-1 integrase inhibitors. nih.gov The position and nature of the halogen substituent on the indole ring are critical determinants of a compound's activity, making the systematic study of halogenated indoles a rich area for discovery. researchgate.net
Specific Focus on 6-Bromo-1-ethyl-1H-indole-2-carboxylic Acid and its Analogues
Within the vast family of halogenated indoles, this compound emerges as a compound of specific interest. Its structure combines the key features discussed: a brominated indole scaffold, a carboxylic acid at the 2-position, and an ethyl group on the indole nitrogen. The 6-bromo substitution is a common feature in bioactive marine natural products and synthetic compounds. nih.gov The indole-2-carboxylic acid moiety is a known pharmacophore that can participate in crucial binding interactions with biological targets. nih.gov
The N-ethyl group distinguishes this molecule from its un-alkylated parent, 6-bromo-1H-indole-2-carboxylic acid. N-alkylation of indoles is a common strategy in medicinal chemistry to modulate a compound's properties, such as its solubility and ability to cross cell membranes. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its synthesis and properties can be inferred from established chemical principles and studies on closely related analogues.
A logical synthetic approach to this compound involves the N-alkylation of a suitable precursor, such as ethyl 6-bromo-1H-indole-2-carboxylate, followed by hydrolysis of the ester to yield the desired carboxylic acid. This type of transformation is a well-established method in indole chemistry.
The following table provides information on key related compounds that form the basis for understanding the chemical context of this compound.
| Compound Name | Molecular Formula | Key Features |
| 6-Bromo-1H-indole-2-carboxylic acid | C₉H₆BrNO₂ | The direct precursor, lacking the N-ethyl group. |
| Ethyl 6-bromo-1H-indole-2-carboxylate | C₁₁H₁₀BrNO₂ | The ethyl ester of the precursor, a likely intermediate in the synthesis of the target compound. |
| 1-Ethyl-1H-indole-2-carboxylic acid | C₁₁H₁₁NO₂ | The non-brominated analogue, highlighting the effect of the N-ethyl group. |
The study of analogues is crucial in chemical research. For instance, various substituted indole-2-carboxylic acids have been synthesized and evaluated for their potential as HIV-1 integrase inhibitors. nih.gov These studies provide a framework for understanding the potential applications and biological significance of this compound.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-ethylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBPGFRTIFRSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263683 | |
| Record name | 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240579-17-2 | |
| Record name | 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240579-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 1 Ethyl 1h Indole 2 Carboxylic Acid
Synthesis of the 6-Bromo-1H-indole-2-carboxylic Acid Core
The initial and most critical phase in the synthesis of the target compound is the formation of the 6-bromo-substituted indole-2-carboxylic acid. This can be achieved through two main strategic approaches: the direct bromination of a pre-formed indole-2-carboxylic acid derivative or the construction of the indole (B1671886) ring from a starting material that already contains a bromine atom at the desired position.
Regioselective Bromination Approaches to Indole-2-carboxylic Acid Derivatives
Achieving regioselective bromination at the C6 position of the indole ring is a significant challenge due to the high reactivity of the pyrrole (B145914) moiety, particularly at the C3 position. Direct bromination of indole-2-carboxylic acid or its esters often leads to a mixture of products. However, strategies have been developed to direct the bromination to the desired C6 position.
One effective method involves the introduction of electron-withdrawing groups at the N1 and C2 positions of the indole nucleus. This deactivates the pyrrole ring towards electrophilic substitution, thereby allowing for functionalization on the benzene (B151609) ring. For instance, a related strategy has been successfully employed for the C6 regioselective bromination of methyl indolyl-3-acetate. researchgate.net This approach involves the protection of the indole nitrogen and the introduction of a second electron-withdrawing group to direct the bromination. A similar strategy could be adapted for indole-2-carboxylate (B1230498) derivatives.
Table 1: Key Steps in a Potential Regioselective Bromination Strategy
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Protection and Activation | e.g., Acylation or Carbomethoxylation at N1 | Deactivate the pyrrole ring and direct substitution to the benzene ring. |
| 2 | Bromination | e.g., Bromine in Carbon Tetrachloride | Introduction of the bromine atom, with regioselectivity enhanced by the directing groups. |
| 3 | Deprotection | e.g., Hydrolysis | Removal of the protecting groups to yield the 6-bromo-1H-indole derivative. |
This multi-step approach, while more complex, offers a higher degree of control over the regioselectivity of the bromination process, which is crucial for the efficient synthesis of the desired 6-bromo isomer.
Indole Ring Formation Strategies with Pre-installed Bromine
An alternative and often more direct route to the 6-bromo-1H-indole-2-carboxylic acid core involves starting with a benzene derivative that already contains a bromine atom at the position that will become the C6 of the indole. Two classical and versatile methods for indole synthesis are particularly well-suited for this approach: the Reissert indole synthesis and the Fischer indole synthesis.
The Reissert indole synthesis provides a reliable route starting from an appropriately substituted o-nitrotoluene. wikipedia.orgresearchgate.net For the synthesis of the 6-bromo derivative, the starting material would be 4-bromo-2-nitrotoluene (B1266186). The key steps are outlined below:
Condensation: 4-bromo-2-nitrotoluene is condensed with diethyl oxalate (B1200264) in the presence of a base (e.g., potassium ethoxide) to form ethyl (4-bromo-2-nitrophenyl)pyruvate. wikipedia.org
Reductive Cyclization: The resulting pyruvate (B1213749) derivative undergoes reductive cyclization, typically using zinc dust in acetic acid or other reducing agents like ferrous sulfate (B86663) and ammonia (B1221849). This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring, yielding 6-bromo-1H-indole-2-carboxylic acid. researchgate.net
The Fischer indole synthesis is another powerful method that begins with the reaction of an arylhydrazine with an aldehyde or ketone. thermofisher.comwikipedia.org To obtain the 6-bromoindole (B116670) core, (4-bromophenyl)hydrazine (B1265515) is used as the starting material. The general sequence is as follows:
Hydrazone Formation: (4-bromophenyl)hydrazine is reacted with pyruvic acid or a pyruvate ester to form the corresponding hydrazone.
Indolization: The hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) and heated. This induces a thermofisher.comthermofisher.com-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring, resulting in 6-bromo-1H-indole-2-carboxylic acid. thermofisher.comyoutube.com
Table 2: Comparison of Indole Ring Formation Strategies
| Synthetic Method | Starting Material | Key Intermediates | Advantages |
| Reissert Synthesis | 4-Bromo-2-nitrotoluene | Ethyl (4-bromo-2-nitrophenyl)pyruvate | Good for specific substitution patterns; avoids direct bromination issues. wikipedia.orgresearchgate.net |
| Fischer Synthesis | (4-Bromophenyl)hydrazine | (4-Bromophenyl)hydrazone of pyruvic acid | Widely applicable; readily available starting materials. thermofisher.comwikipedia.org |
Both methods offer robust pathways to the 6-bromo-1H-indole-2-carboxylic acid core, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.
Introduction of the 1-Ethyl Substituent
Once the 6-bromo-1H-indole-2-carboxylic acid or its ester is obtained, the next step is the introduction of the ethyl group at the N1 position of the indole ring.
N-Alkylation Reactions for 1-Ethyl Indole Derivatives
N-alkylation of indoles is a well-established transformation. A common and effective method involves the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an ethylating agent.
A widely used procedure involves dissolving the 6-bromo-1H-indole-2-carboxylate ester in a polar aprotic solvent like dimethylformamide (DMF) and treating it with a strong base such as sodium hydride (NaH). nih.gov The resulting indolide anion is then quenched with an ethyl halide, typically ethyl iodide or ethyl bromide, to afford the N-ethylated product.
An alternative, milder method that has been reported for the N-alkylation of ethyl indol-2-carboxylate involves the use of aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972) with an alkyl halide. mdpi.comresearchgate.net This method can be advantageous as it avoids the use of highly reactive and pyrophoric sodium hydride.
Table 3: Common N-Alkylation Conditions for Indoles
| Reagents | Solvent | Temperature | Notes |
| Sodium Hydride, Ethyl Iodide/Bromide | DMF | Room Temperature | Highly effective; requires anhydrous conditions. nih.gov |
| Potassium Hydroxide, Ethyl Bromide | Acetone/Water | Room Temperature to Reflux | Milder conditions; may also promote ester hydrolysis. mdpi.comresearchgate.net |
Strategies for Sequential Introduction of Bromine and 1-Ethyl Moiety
Pathway A: Bromination followed by N-Alkylation
Synthesize 6-bromo-1H-indole-2-carboxylic acid using either a regioselective bromination approach or an indole ring formation strategy with a pre-installed bromine.
Esterify the carboxylic acid to protect it during the subsequent N-alkylation step (e.g., to form ethyl 6-bromo-1H-indole-2-carboxylate).
Perform N-alkylation using an ethyl halide and a suitable base to yield ethyl 6-bromo-1-ethyl-1H-indole-2-carboxylate.
Hydrolyze the ester to obtain the final product, 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid.
Pathway B: N-Alkylation followed by Bromination
Start with indole-2-carboxylic acid and esterify it to ethyl indole-2-carboxylate.
N-alkylate the ethyl indole-2-carboxylate with an ethyl halide to produce ethyl 1-ethyl-1H-indole-2-carboxylate.
Attempt a regioselective bromination at the C6 position. This step is potentially challenging due to the activating nature of the N-ethyl group, which may lead to a mixture of brominated products.
Hydrolyze the ester to yield the final product.
Pathway A is generally preferred as the regioselectivity of the initial bromination step (or the use of a pre-brominated starting material) is often more predictable and controllable than the regioselective bromination of an already N-alkylated indole.
Functional Group Interconversions at the C2 Carboxylic Acid Position
The carboxylic acid group at the C2 position of the indole is a versatile functional handle that can be converted into a variety of other functional groups, expanding the potential for creating a library of related compounds.
One of the most common transformations is the formation of amides . This is typically achieved by first converting the carboxylic acid into a more reactive species, such as an acid chloride, and then reacting it with a primary or secondary amine. eurjchem.com The conversion to the acid chloride can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with an amine, often in the presence of a non-nucleophilic base to scavenge the HCl produced, yields the corresponding indole-2-carboxamide. nih.gov Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) can also be used to directly couple the carboxylic acid with an amine, avoiding the need to isolate the acid chloride. nih.gov
Esterification is another fundamental transformation. If the synthesis starts with the carboxylic acid, it is often converted to an ester (e.g., an ethyl ester) to protect the acid functionality during subsequent reactions like N-alkylation. This is typically done under acidic conditions (e.g., using sulfuric acid in ethanol). The reverse reaction, ester hydrolysis , is used to regenerate the carboxylic acid and is usually carried out under basic conditions (e.g., using sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent), followed by acidic workup. derpharmachemica.com
Esterification and Hydrolysis Pathways
Esterification of the carboxylic acid functionality is a common strategy, often employed to protect the acid group or to create intermediates for further reactions. For instance, 6-bromo-1H-indole-2-carboxylic acid can be converted to its ethyl ester, ethyl 6-bromo-1H-indole-2-carboxylate. This reaction is typically carried out by dissolving the carboxylic acid in an alcohol, such as ethanol, and adding a catalytic amount of a strong acid like concentrated sulfuric acid. The mixture is then heated to drive the reaction to completion. mdpi.com The subsequent N-alkylation would lead to the ethyl ester of the target compound.
Conversely, the hydrolysis of the corresponding ester is a crucial step to yield the final carboxylic acid. This transformation is generally achieved through saponification, using a base such as sodium hydroxide or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system. nih.govnih.gov For example, the hydrolysis of methyl 2-(6-bromo-1H-indol-1-yl)acetate involves refluxing the ester with sodium hydroxide in a methanol-water mixture. nih.gov After the reaction, acidification of the mixture precipitates the desired carboxylic acid. nih.gov These esterification and hydrolysis reactions are generally high-yielding and represent essential steps in the multi-step synthesis of indole-2-carboxylic acid derivatives. orgsyn.org
Table 1: Representative Esterification and Hydrolysis Reactions for Bromoindole Derivatives
| Reaction Type | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Esterification | 6-bromo-1H-indole-2-carboxylic acid | Ethanol, concentrated H₂SO₄ | Ethyl 6-bromo-1H-indole-2-carboxylate | mdpi.com |
| Hydrolysis | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | NaOH, MeOH/H₂O | 2-(6-Bromo-1H-indol-1-yl)acetic acid | nih.gov |
Derivatization of the Carboxylic Acid Functionality (e.g., Amidation)
The carboxylic acid group of 6-bromo-indole-2-carboxylic acids can be converted into an amide functionality, which is a key structural motif in many biologically active molecules. nih.gov This transformation, known as amidation, typically proceeds by first activating the carboxylic acid. Common activating agents include N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) or thionyl chloride. clockss.orgrsc.org
In a representative procedure, 6-bromoindole-2-carboxylic acid can undergo an amide condensation reaction with a desired amine in the presence of a condensing agent like EDAC. rsc.org This method facilitates the formation of a peptide bond between the indole scaffold and an amine-containing molecule, leading to the synthesis of novel indole-2-carboxamide derivatives. This approach has been utilized in the structural optimization of potential therapeutic agents. rsc.org
Advanced Catalytic Methods in Synthesis
Modern synthetic chemistry heavily relies on transition-metal catalysis to form carbon-carbon and carbon-heteroatom bonds efficiently. Palladium and copper catalysts are particularly prominent in the synthesis and functionalization of indole derivatives, including brominated systems.
Palladium-Catalyzed Cross-Coupling for Brominated Indoles
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, such as 6-bromoindoles. nobelprize.org The bromine atom at the C6 position serves as a versatile handle for introducing a wide range of substituents via reactions like the Suzuki-Miyaura, Heck, and other coupling processes. nobelprize.orgwikipedia.orglibretexts.org
The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. wikipedia.orgharvard.eduorganic-chemistry.org This reaction has been successfully applied to bromoindole scaffolds to form new C-C bonds. For example, the bromine atom in a 6-bromoindole core can be substituted via a Pd-catalyzed Suzuki coupling to introduce new aryl or heteroaryl groups, a key step in the synthesis of certain bromoindole-based inhibitors. nih.gov These reactions typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. libretexts.org
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a means to introduce alkenyl groups onto the indole nucleus. While direct examples on this compound are specific, the methodology is broadly applicable to bromoindoles. For instance, cascade reactions involving an initial amination followed by an intramolecular Heck cyclization of o-bromoanilines are used to construct the indole ring itself. researchgate.net
Table 2: Overview of Palladium-Catalyzed Reactions on Bromoindoles
| Reaction Name | Coupling Partners | Typical Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromoindole + Boronic Acid/Ester | Pd(0) complex, Ligand, Base | Aryl-Aryl (C-C) | nih.govwikipedia.org |
| Heck Reaction | Bromoindole + Alkene | Pd(0) complex, Base | Aryl-Alkenyl (C-C) | organic-chemistry.orgwikipedia.org |
Copper-Catalyzed Reactions for Indole Derivatives
Copper-catalyzed reactions offer a cost-effective alternative to palladium for certain transformations in indole chemistry. researchgate.net The Ullmann condensation, for example, is a classical copper-promoted reaction for forming C-N and C-O bonds. wikipedia.org This can be applied to the N-arylation or N-alkylation of the indole nitrogen. wikipedia.orgnih.gov
In the context of this compound, the indole nitrogen is already alkylated. However, copper catalysis is relevant for the initial synthesis steps, such as the N-alkylation of a 6-bromoindole precursor. rsc.org Copper catalysts, often in the form of CuI or Cu(OAc)₂, facilitate the coupling of indoles with various partners. researchgate.netrsc.org Modern protocols often use ligands to improve catalyst solubility and efficiency, allowing reactions to proceed under milder conditions. acs.org For instance, copper-catalyzed methods have been developed for the synthesis of indole-2-carboxylic esters from bromobenzaldehydes in a one-pot cascade reaction. acs.org
Microwave-Assisted Synthesis Protocols for Indole Carboxylic Acids
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds, including indoles. nih.govnih.gov The synthesis of indole-2-carboxylic acid esters, key precursors to the target molecule, can be significantly expedited using microwave irradiation. researchgate.netscielo.br
One efficient method involves the condensation of a 2-haloaryl aldehyde with ethyl isocyanoacetate in the presence of an ionic liquid under controlled microwave irradiation. researchgate.netscielo.brscite.ai This approach offers numerous advantages, including high product yields, very short reaction times (often minutes compared to hours for conventional heating), and mild reaction conditions. researchgate.netscielo.br For example, the synthesis of ethyl 1H-indole-2-carboxylate from 2-bromo benzaldehyde (B42025) achieved a 91% yield in just 10 minutes under microwave irradiation, compared to a 57% yield after 8 hours with conventional heating. scielo.br This rapid and efficient methodology is highly suitable for constructing the core indole-2-carboxylate scaffold needed for the synthesis of this compound. acs.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Indole-2-Carboxylate
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 8 hours | 10 minutes | scielo.br |
| Yield | 57% | 91% | scielo.br |
| Conditions | CuI catalyst | 100 W, 50 °C | scielo.br |
Mechanistic and Reactivity Studies of 6 Bromo 1 Ethyl 1h Indole 2 Carboxylic Acid Derivatives
Reactivity of the Bromine Substituent at the C6 Position
The bromine atom on the benzene (B151609) portion of the indole (B1671886) ring serves as a versatile handle for introducing molecular diversity. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions, while other pathways such as nucleophilic aromatic substitution are less favorable. Reductive methods also allow for its selective removal.
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C6 position of the indole scaffold. These reactions provide a powerful tool for structural diversification.
Suzuki-Miyaura Coupling: This reaction is used to form new C-C bonds by coupling the bromoindole with various arylboronic acids. For derivatives like methyl 6-bromo-4-chloro-1H-indole-2-carboxylate, Suzuki-Miyaura coupling demonstrates high efficiency. Studies have shown that the choice of catalyst and base is crucial for maximizing yield and minimizing side reactions. For instance, Pd(PPh₃)₄ has been found to be more effective than Pd(dppf)Cl₂, and the use of K₂CO₃ as a base in an ethanol/water mixture helps to suppress protodebromination, an unwanted side reaction where the bromine is replaced by hydrogen.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is instrumental for forming C-N bonds. Research on 6-bromoindole-2-carboxylic acid has shown that various nitrogen-containing nucleophiles, including substituted anilines, benzylamines, and phenethylamine, can be introduced at the C6 position. These reactions are typically catalyzed by palladium acetate and yield C6-aminoindole derivatives, which are valuable precursors for biologically active molecules.
| Reaction Type | Catalyst/Reagents | Coupling Partner | Bond Formed | Key Findings |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | C-C | Pd(PPh₃)₄ is a highly efficient catalyst; K₂CO₃ minimizes protodebromination. acs.org |
| Buchwald-Hartwig | Pd(OAc)₂ | Anilines, Benzylamines | C-N | Allows for the introduction of diverse amine functionalities at the C6 position. |
Reductive Debromination and Hydrogenation Studies
Reductive Debromination: The selective removal of the bromine atom at the C6 position can be achieved through catalytic hydrodebromination. This transformation is useful when the corresponding C6-unsubstituted indole is the desired target. Studies on related 4,6-dibromoindoles have demonstrated that palladium-catalyzed reactions can achieve regioselective debromination. Specifically, using a catalytic system of palladium acetate (Pd(OAc)₂) with rac-BINAP and sodium borohydride (NaBH₄) as the reductant allows for the selective removal of the C6-bromo substituent. acs.orgnih.gov This indicates that the C6 position is more susceptible to reductive cleavage under these conditions than other positions.
Hydrogenation: Beyond targeting the C-Br bond, catalytic hydrogenation can be used to reduce the pyrrole (B145914) portion of the indole ring, converting the indole into an indoline. This transformation is challenging due to the high resonance stability of the indole nucleus. nih.gov However, heterogeneous catalysts like Platinum on carbon (Pt/C), activated by an acid such as p-toluenesulfonic acid, have been shown to effectively hydrogenate a variety of substituted indoles to their corresponding indolines in good yields. nih.gov This reaction saturates the C2-C3 double bond, significantly altering the geometry and electronic properties of the heterocyclic core.
| Transformation | Catalyst/Reagents | Product Type | Notes |
| Reductive Debromination | Pd(OAc)₂/rac-BINAP, NaBH₄ | 6-H-indole derivative | Selectively removes the bromine atom from the C6 position. acs.orgnih.gov |
| Ring Hydrogenation | Pt/C, p-toluenesulfonic acid, H₂ | 6-Bromo-indoline derivative | Reduces the pyrrole ring to form an indoline, leaving the C-Br bond intact. nih.gov |
Chemical Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position is a key functional group that readily undergoes transformations such as amidation and esterification, and can also be removed via decarboxylation to yield C2-unsubstituted indoles.
Amidation and Esterification Reactions
Amidation: The conversion of the carboxylic acid to an amide is a fundamental transformation in organic synthesis, often used to build peptide-like structures or other complex molecules. This reaction is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents used for this purpose include carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC). These reagents facilitate the formation of an amide bond between the indole-2-carboxylic acid and an amine.
Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. Standard Fischer esterification conditions, involving reaction with an alcohol under acidic catalysis, are effective. Alternatively, for more sensitive substrates, reaction with alkyl halides in the presence of a base can be used. More advanced techniques, such as continuous flow technology, have been applied to the esterification of related bromo-indole carboxylic acids. Using a reagent stream of thionyl chloride (SOCl₂) in methanol under segmented flow conditions allows for rapid and controlled ester formation, significantly reducing reaction times and suppressing side reactions like decarboxylation. acs.org
Decarboxylation Pathways and Derivatives
The removal of the carboxylic acid group from the C2 position of the indole ring is a synthetically useful reaction. Indole-2-carboxylic acids are known to undergo decarboxylation, often by heating the compound above its melting point. d-nb.info This thermal process expels carbon dioxide and results in the formation of the corresponding C2-unsubstituted indole derivative, in this case, 6-Bromo-1-ethyl-1H-indole. Improved procedures for this transformation have been developed to enhance yields and broaden substrate scope. For instance, silver-catalyzed protodecarboxylation offers a milder alternative to high-temperature thermal methods for heteroaromatic carboxylic acids. These decarboxylation reactions provide access to a different class of indole derivatives that can be further functionalized at the now-vacant C2 position.
Reactivity at the N1-Ethyl Position
Stability and Transformations Involving the N-Substituent
The N1-ethyl group in indole derivatives is generally stable under many synthetic conditions. However, its cleavage, or N-dealkylation, can be achieved through various chemical methods. These transformations are crucial in synthetic chemistry for the introduction or removal of protecting groups and for the synthesis of diverse N-substituted indole analogues. mdpi.comresearchgate.net
The stability of the N-alkyl bond can be influenced by the nature of the substituents on the indole ring. In the case of 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid, the presence of the electron-withdrawing bromo and carboxylic acid groups can affect the electron density at the nitrogen atom, potentially influencing the strength of the N-ethyl bond. While specific studies on the N-de-ethylation of this particular molecule are not extensively documented, general methods for N-dealkylation of tertiary amines, which can be analogous to N-substituted indoles, involve reagents like chloroformates and palladium or rhodium-based catalysts. mdpi.com Metabolic N-dealkylation is also a known pathway for N-alkylated amines, often catalyzed by cytochrome P450 enzymes. nih.gov
Transformations involving the N-ethyl group are not limited to its removal. The presence of the ethyl group allows for specific reactions at other positions of the indole nucleus without interference from N-H reactivity. For instance, N-alkylation of ethyl indol-2-carboxylate has been successfully carried out using aqueous potassium hydroxide (B78521) in acetone (B3395972), indicating the stability of the ester group under these N-alkylation conditions. nih.gov
Electrophilic and Nucleophilic Reactivity of the Indole Nucleus
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of electrophilic substitution is heavily influenced by the substituents present on the ring.
Site-Selectivity in Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack)
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnih.gov For indoles, this reaction typically occurs at the C3 position, which is the most nucleophilic site. semanticscholar.org In the case of indole-2-carboxylic acid derivatives, the presence of the electron-withdrawing carboxylic acid group at the C2 position further directs electrophilic attack to the C3 position.
Studies on the Vilsmeier-Haack formylation of substituted 1H-indole-2-carboxylic acid ethyl esters have shown that the reaction proceeds smoothly to yield the corresponding 3-formyl derivatives. acs.org This indicates that the carboxylic ester group at C2 does not hinder the electrophilic substitution at the adjacent C3 position. Furthermore, the formylation of 6-bromoindole (B116670) has been achieved using boron trifluoride diethyl etherate as a catalyst with trimethyl orthoformate as the formyl source, suggesting that the bromo substituent at the C6 position is compatible with electrophilic formylation conditions. acs.org
The general mechanism of the Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like dimethylformamide) and phosphorus oxychloride. mdpi.com This electrophilic species is then attacked by the electron-rich indole ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the aldehyde. mdpi.com
| Reactant | Reagents | Product | Position of Formylation |
| Substituted-1H-indole-2-carboxylic acid ethyl esters | POCl₃, DMF | Ethyl 3-formyl-substituted-1H-indole-2-carboxylates | C3 |
| 6-Bromoindole | BF₃·OEt₂, Trimethyl orthoformate | 6-Bromo-1H-indole-3-carbaldehyde | C3 |
Role of Substituents on Indole Reactivity and Electronic Properties
The reactivity of the indole nucleus is significantly modulated by the electronic effects of its substituents. The Hammett equation provides a quantitative means to correlate the influence of substituents on the reaction rates and equilibrium constants of aromatic compounds. wikipedia.orglibretexts.orgscience.gov For indole derivatives, Hammett correlations have been used to study the kinetics of electrophilic substitution reactions, such as azo-coupling, confirming the typical behavior of aromatic electrophilic substitution. clockss.org
In this compound, the substituents exert the following effects:
2-Carboxylic acid group: The carboxylic acid (or its ester) is a strong electron-withdrawing group (-I and -M effects), significantly deactivating the indole ring towards electrophilic attack.
1-Ethyl group: The ethyl group is a weak electron-donating group (+I effect), which slightly activates the indole ring.
The electronic properties of the substituents also influence the acidity of the indole N-H proton (in the absence of an N-alkyl group) and the C-H protons. The electron-withdrawing groups in this compound would be expected to increase the acidity of the C-H protons on the indole ring compared to unsubstituted indole.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Bromo | 6 | -I, +M (overall deactivating) | Decreases overall nucleophilicity |
| Carboxylic acid | 2 | -I, -M (strongly deactivating) | Strongly decreases nucleophilicity, directs to C3 |
| Ethyl | 1 | +I (weakly activating) | Slightly increases nucleophilicity |
Computational Chemistry and Theoretical Investigations of 6 Bromo 1 Ethyl 1h Indole 2 Carboxylic Acid and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy levels. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and reactivity.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.net For 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the influence of substituents on the indole (B1671886) core.
The ethyl group at the N1 position is an electron-donating group through a positive inductive effect (+I), which increases the electron density in the pyrrole (B145914) ring. The carboxylic acid group at the 2-position is a strong electron-withdrawing group (-I, -R), which significantly lowers the electron density in its vicinity.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can precisely map these electronic effects. nih.gov The resulting optimized molecular geometry would confirm the planarity of the indole ring system and the orientation of the ethyl and carboxylic acid groups. nih.gov Furthermore, calculations of atomic charges, such as those from Natural Bond Orbital (NBO) analysis, can quantify the electron distribution and highlight the most electropositive and electronegative sites, which are crucial for predicting intermolecular interactions. researchgate.net
Table 1: Predicted Electronic Properties from DFT Studies
| Property | Predicted Characteristic for this compound |
| Electron Density on Indole Ring | Modulated by the competing effects of the bromo, ethyl, and carboxylic acid groups. |
| Dipole Moment | A significant dipole moment is expected due to the presence of electronegative Br and O atoms and the overall asymmetry of the molecule. |
| Atomic Charges | The oxygen atoms of the carboxylic acid will carry the most negative charge, while the carbonyl carbon and the hydrogen of the hydroxyl group will be positively charged. |
| Bond Lengths and Angles | The C-Br bond length and the bond lengths within the indole ring will be influenced by the electronic effects of the substituents. |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to investigate the electronic excited states of molecules. dtic.mil This allows for the prediction of spectroscopic properties, such as UV-Visible absorption spectra. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
The electronic transitions are typically from occupied molecular orbitals (like the HOMO) to unoccupied molecular orbitals (like the LUMO). The nature of these transitions, for instance, π → π* or n → π*, can be characterized. The substituents on the indole ring will influence the energies of these transitions. The electron-donating ethyl group and the electron-withdrawing carboxylic acid and bromo groups will likely lead to a bathochromic (red) shift in the absorption spectrum compared to unsubstituted indole.
By simulating the UV-Visible spectrum, researchers can gain insights into the photophysical properties of the molecule, which is valuable for applications in materials science and photochemistry. rsc.org These theoretical spectra can also aid in the interpretation of experimental spectroscopic data. bowdoin.edu
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. wikipedia.orgossila.com The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO will likely have significant contributions from the electron-withdrawing carboxylic acid group. The presence of the various substituents will modulate the energies of these orbitals and thus the size of the gap. DFT calculations can provide quantitative values for the HOMO and LUMO energies and visualize their spatial distribution. This information is invaluable for predicting the molecule's behavior in chemical reactions and its potential as an electronic material. science.gov
Table 2: Frontier Molecular Orbital (FMO) Analysis
| Parameter | Significance | Predicted Influence on this compound |
| HOMO Energy | Related to the ionization potential and electron-donating ability. | The ethyl group will raise the HOMO energy, while the bromo and carboxylic acid groups will lower it. |
| LUMO Energy | Related to the electron affinity and electron-accepting ability. | The electron-withdrawing carboxylic acid group will significantly lower the LUMO energy. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. ossila.com | The combination of electron-donating and withdrawing groups is expected to result in a moderate HOMO-LUMO gap. |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore the behavior of molecules in a broader context, including their conformational flexibility and interactions with other molecules.
Molecules are not static entities but can adopt various spatial arrangements, or conformations, by rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. This creates a potential energy landscape, where energy minima correspond to stable conformers. chemrxiv.org
Computational methods, such as molecular mechanics or DFT potential energy surface scans, can be used to systematically explore the conformational space. This analysis can identify the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions, as well as other low-energy conformers that may be accessible. Understanding the conformational preferences is crucial, as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid, to form a stable complex. e-nps.or.kr This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Given that many indole derivatives exhibit biological activity, molecular docking studies of this compound are highly relevant. nih.govresearchgate.net For example, indole-2-carboxylic acid derivatives have been investigated as inhibitors of various enzymes. researchgate.net A docking study would involve placing the 3D structure of the most stable conformer of the molecule into the active site of a target protein. The docking algorithm then samples different orientations and conformations of the ligand and scores them based on their binding affinity, which is an estimation of the strength of the interaction.
These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net For instance, the carboxylic acid group of this compound could form hydrogen bonds with amino acid residues in an enzyme's active site, while the bromo-indole core could engage in hydrophobic or halogen bonding interactions. By identifying potential biological targets and predicting binding modes, molecular docking can provide a strong rationale for the synthesis and biological evaluation of this compound and its analogues as potential therapeutic agents. nih.govresearchgate.net
Molecular Dynamics Simulations for System Stability and Flexibility
Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide critical insights into the stability of a ligand-protein complex and the conformational flexibility of the ligand within the binding pocket. For indole-2-carboxylic acid derivatives, these simulations are instrumental in predicting their binding modes within the active sites of target enzymes. nih.gov
Key parameters are often analyzed from MD simulation trajectories to quantify the stability and flexibility of the system. These include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein upon ligand binding.
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand or protein over time, compared to a reference structure. | Indicates the stability of the ligand's binding pose and the overall structural integrity of the protein. A stable, low RMSD value suggests a stable binding complex. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position during the simulation. | Identifies flexible regions of the protein, which can be important for ligand entry, binding, or conformational changes. It also shows the ligand's flexibility within the active site. |
| Interaction Energy | Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein. | Quantifies the strength of the binding interaction and helps identify key residues contributing to the binding affinity. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation. | Determines the stability and occupancy of critical hydrogen bond interactions that often anchor the ligand in the binding site. |
QSAR and Ligand-Based Drug Design Approaches
In the absence of a known 3D structure of the target protein, ligand-based drug design approaches become invaluable. These methods, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, rely on the principle that molecules with similar structures are likely to have similar biological activities.
Development of Quantitative Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A reliable QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov For indole derivatives, QSAR studies have been successfully employed to understand the structural requirements for their activity against various targets. ijpsi.orgnih.gov
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic properties, and molecular size. ijpsi.org Statistical methods, including Multiple Linear Regression (MLR) and more advanced techniques like Artificial Neural Networks (ANN), are then used to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC50 values). ijpsi.org The predictive power of the resulting model is then validated using an external set of compounds not included in the model's development. nih.gov
| Descriptor Type | Example Descriptor | Physicochemical Significance |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons, influencing reactivity and interaction with the target. ijpsi.org |
| Electronic | Dipole Moment | Describes the polarity of the molecule, which is important for polar interactions and solubility. nih.gov |
| Hydrophobicity | LogP | Measures the lipophilicity of the compound, affecting its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. nih.gov |
| Topological | Topological Polar Surface Area (TPSA) | Represents the surface area of polar atoms, correlating with hydrogen bonding potential and membrane permeability. |
| Structural | Indicator Variables | Used to denote the presence or absence of specific functional groups or structural features at certain positions. nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another powerful ligand-based technique that defines the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific target receptor and elicit a biological response. mdpi.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. mdpi.com
A pharmacophore model can be generated from a set of known active molecules. researchgate.net Once developed, the model is validated for its ability to distinguish active compounds from inactive ones, often assessed using metrics like the area under the curve (AUC) and enrichment factor (EF) in a Receiver Operating Characteristic (ROC) curve analysis. ugm.ac.idmdpi.com
The validated pharmacophore model then serves as a 3D query for virtual screening of large chemical databases. mdpi.com This process rapidly filters vast libraries to identify novel compounds that possess the required pharmacophoric features in the correct spatial orientation. mdpi.com These "hit" compounds can then be subjected to further computational analysis, such as molecular docking, or prioritized for chemical synthesis and biological testing. ugm.ac.id This approach has been widely used to discover new inhibitors for various targets, including those relevant to indole derivatives. nih.gov
| Pharmacophore Feature | Potential Corresponding Chemical Group | Role in Ligand-Receptor Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Indole N-H | Forms a key hydrogen bond with an acceptor group (e.g., carbonyl oxygen) on the receptor. |
| Hydrogen Bond Acceptor (HBA) | Carboxylic acid carbonyl oxygen | Accepts a hydrogen bond from a donor group (e.g., amide N-H or hydroxyl) on the receptor. |
| Aromatic Ring (AR) | Indole bicyclic system | Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site. |
| Negative Ionizable (NI) | Deprotonated carboxylic acid | Forms ionic interactions or salt bridges with positively charged residues (e.g., Lysine, Arginine) or coordinates with metal ions. |
| Hydrophobic (H) | Ethyl group at N-1 position | Fits into a hydrophobic pocket within the receptor's active site, contributing to binding affinity. |
Research Applications and Chemical Biology of 6 Bromo 1 Ethyl 1h Indole 2 Carboxylic Acid Derivatives
Role as Synthetic Intermediates in Complex Molecule Construction
Derivatives of 6-bromo-indole-2-carboxylic acid are valuable starting materials in organic synthesis, providing a robust framework for building intricate molecular architectures.
Precursors for Indole-Based Scaffolds
The 6-bromoindole (B116670) nucleus is a foundational building block for creating more elaborate indole-containing compounds. nih.govmdpi.com For instance, 6-bromoindole-2-carboxylic acid has been utilized as the initial material for the synthesis of novel inhibitors targeting HIV-1 integrase. rsc.org In these synthetic pathways, the carboxyl group is often first esterified to produce intermediates like ethyl 6-bromo-1H-indole-2-carboxylate. rsc.org This modification facilitates subsequent reactions, such as the introduction of various substituents at other positions of the indole (B1671886) ring.
One key strategy involves palladium-catalyzed cross-coupling reactions, which allow for the substitution of the bromine atom at the C6 position. nih.govmdpi.com This approach enables the attachment of diverse aromatic and heterocyclic moieties, significantly expanding the chemical space of accessible indole-based scaffolds. rsc.org These newly formed scaffolds are then evaluated for their biological activities, demonstrating the utility of the 6-bromoindole precursor in drug discovery programs. rsc.orgresearchgate.net
Building Blocks for Diverse Heterocyclic Systems
The 6-bromoindole framework is not only used to build upon the indole core itself but also to construct larger, multi-cyclic systems incorporating different heterocycles. This is particularly evident in the development of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE). mdpi.com In these efforts, the 6-bromoindole moiety is coupled with other heterocyclic building blocks, such as furan (B31954), pyrazole, and thiophene (B33073). nih.govmdpi.commdpi.com
For example, the synthesis of the bCSE inhibitor NL2 involves linking the 6-bromoindole unit to a 2-methylfuran-3-carboxylic acid derivative via a methylene (B1212753) bridge. mdpi.com Similarly, other inhibitors have been created by coupling 6-bromoindole with substituted thiophenes. mdpi.comnih.gov These synthetic strategies showcase the role of 6-bromoindole derivatives as essential components for assembling complex molecules where the indole ring is integrated into a larger, diverse heterocyclic system.
Exploration in Chemical Biology
The structural features of 6-bromo-1-ethyl-1H-indole-2-carboxylic acid derivatives make them compelling candidates for investigation in chemical biology, particularly in the study of enzyme inhibition and interactions with macromolecules.
Enzyme Inhibition Studies
Derivatives of this indole scaffold have been explored as inhibitors for a range of medically relevant enzymes.
HIV-1 Integrase: Indole-2-carboxylic acid has been identified as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgmdpi.com Structural optimizations, often starting from 6-bromoindole-2-carboxylic acid, have led to potent derivatives. rsc.org Research has shown that the indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the enzyme's active site, a critical interaction for inhibition. rsc.orgmdpi.comnih.gov Further modifications, such as adding a halogenated benzene (B151609) ring at the C6 position, can enhance inhibitory activity, with some derivatives achieving IC₅₀ values in the low micromolar and even nanomolar range. rsc.orgmdpi.comnih.gov One optimized derivative, compound 20a , demonstrated a significantly increased integrase inhibitory effect with an IC₅₀ value of 0.13 μM. mdpi.comnih.govplu.mx
| Compound | Target Enzyme | IC₅₀ (μM) |
| 17a | HIV-1 Integrase | 3.11 |
| 20a | HIV-1 Integrase | 0.13 |
| Parent Compound | HIV-1 Integrase | 32.37 |
Data sourced from multiple studies. rsc.orgrsc.orgmdpi.com
Cyclooxygenase-2 (COX-2): While indole derivatives, in general, are known to be investigated as inhibitors of cyclooxygenase (COX) enzymes, specific studies focusing on derivatives of this compound against COX-2 were not prominently found. nih.gov Indomethacin, an indole-acetic acid derivative, is a well-known non-selective COX inhibitor. nih.gov Research into other indole structures has identified compounds that selectively inhibit COX-2, which is a key target for anti-inflammatory drugs. nih.gov These findings suggest the potential of the broader indole scaffold for COX-2 inhibition, though specific data for 6-bromo-indole-2-carboxylic acid derivatives is needed. nih.gov
Bacterial Cystathionine γ-Lyase (bCSE): Derivatives based on 6-bromoindole are potent and selective inhibitors of bacterial CSE, an enzyme crucial for producing H₂S in pathogenic bacteria like Staphylococcus aureus. nih.govmdpi.com Inhibiting bCSE enhances the sensitivity of these bacteria to antibiotics. mdpi.com Several potent inhibitors have been synthesized using 6-bromoindole as the primary building block, including NL1, NL2, and MNS2. nih.govnih.gov These compounds are assembled by attaching residues, such as glycine (B1666218) or substituted furan and thiophene rings, to the nitrogen atom of the 6-bromoindole core. nih.govmdpi.commdpi.com
| Inhibitor | Core Structure | Attached Moiety |
| NL1 | 6-Bromoindole | (acetyl)glycine |
| NL2 | 6-Bromoindole | 2-methylfuran-3-carboxylic acid |
| MNS2 | 6-Bromoindole | 3-aminothiophene-2-carboxylate |
Table based on synthetic routes described in research. nih.govmdpi.commdpi.comnih.gov
Receptor Binding Mechanism Investigations (e.g., Estrogen Receptor alpha)
The indole scaffold is also explored for its ability to interact with nuclear receptors, such as Estrogen Receptor alpha (ER-α), a key target in breast cancer treatment. rjpbr.com While specific studies on this compound derivatives are not detailed, the general class of indole derivatives has been investigated for ER-α binding. nih.gov ER-α and its counterpart, ER-β, are ligand-activated transcription factors that mediate the effects of estrogen. nih.gov The development of indole-chalcone derivatives targeting ER-α highlights the potential of the indole nucleus as a pharmacophore for designing receptor modulators. rjpbr.com
Interactions with Biological Macromolecules (e.g., DNA, proteins)
The interaction of these indole derivatives extends to other biological macromolecules like DNA. The binding mode with proteins is exemplified by the chelation of Mg²⁺ ions in the active site of HIV-1 integrase, as previously mentioned. mdpi.comnih.gov Furthermore, molecular modeling and binding analysis of certain indole-2-carboxylic acid derivatives revealed that a halogenated benzene ring introduced at the C6 position could effectively bind with viral DNA through a π–π stacking interaction. rsc.orgresearchgate.netnih.gov
In a different approach, a dinuclear copper(II) complex of indole-2-carboxylic acid was synthesized and its interaction with calf thymus DNA (CT-DNA) was studied. mdpi.com The results from fluorescence spectrometry and viscosity measurements suggested that the complex binds to DNA, likely through an intercalative mode, where the molecule inserts itself between the base pairs of the DNA double helix. mdpi.com
Investigations into Anti-inflammatory Mechanisms
While direct studies on the anti-inflammatory mechanisms of this compound are not extensively documented in publicly available literature, research on closely related 6-bromoindole derivatives provides insights into potential pathways. The anti-inflammatory activity of indole derivatives is often attributed to their ability to modulate the production of inflammatory mediators.
One area of investigation for indole compounds is the inhibition of pro-inflammatory cytokines. For instance, certain indole derivatives have been shown to suppress the release of tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), which are key signaling molecules in the inflammatory cascade. Research on 6-bromoindole alkaloids isolated from the marine sponge Geodia barretti demonstrated that these compounds could modulate cytokine secretion from human dendritic cells. Specifically, some of these derivatives were found to reduce the secretion of IL-12p40, a subunit of the pro-inflammatory cytokines IL-12 and IL-23, while simultaneously increasing the production of the anti-inflammatory cytokine IL-10. nih.govnih.gov This dual action of suppressing pro-inflammatory and promoting anti-inflammatory responses suggests a potential mechanism for resolving inflammation.
Another established anti-inflammatory mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) that contain an indole core, such as Indomethacin, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain. Although direct inhibition of COX enzymes by this compound has not been explicitly reported, the structural similarity to other anti-inflammatory indole derivatives suggests this as a plausible area for future investigation.
Furthermore, the inhibition of inducible nitric oxide synthase (iNOS) is another potential anti-inflammatory pathway for indole derivatives. Overproduction of nitric oxide (NO) by iNOS is a hallmark of chronic inflammation. The ability of certain indole compounds to downregulate iNOS expression or inhibit its activity presents another avenue through which derivatives of this compound might exert anti-inflammatory effects.
Table 1: Potential Anti-inflammatory Mechanisms of Indole Derivatives
| Mechanism of Action | Key Molecular Targets | Potential Effect of this compound Derivatives |
|---|---|---|
| Modulation of Cytokine Production | TNF-α, IL-6, IL-12p40, IL-10 | Potential to decrease pro-inflammatory cytokines and increase anti-inflammatory cytokines. |
| Inhibition of Prostaglandin (B15479496) Synthesis | Cyclooxygenase-2 (COX-2) | Possible inhibition of prostaglandin production, leading to reduced inflammation and pain. |
Investigations into Antimicrobial Mechanisms
The antimicrobial properties of 6-bromoindole derivatives have been a subject of significant research, revealing multiple mechanisms of action. These findings provide a strong basis for understanding the potential antimicrobial activities of derivatives of this compound. Two primary mechanisms have been elucidated for related compounds: membrane disruption and enzyme inhibition.
Membrane Permeabilization and Depolarization:
A prominent antimicrobial mechanism for certain 6-bromoindolglyoxylamido derivatives is the rapid disruption of bacterial cell membranes. These compounds have been shown to cause permeabilization and depolarization of the cell membrane in both Gram-positive and Gram-negative bacteria. nih.gov This disruption of the membrane integrity leads to a loss of essential ions and molecules, ultimately resulting in cell death. The lipophilic nature of the indole ring, combined with the electronic properties of the bromine substituent, likely facilitates the insertion of these molecules into the bacterial membrane.
Inhibition of Bacterial Cystathionine γ-Lyase (bCSE):
Another sophisticated antimicrobial strategy involves the inhibition of specific bacterial enzymes that are crucial for survival, particularly under stress conditions. Derivatives of 6-bromoindole have been identified as potent inhibitors of bacterial cystathionine γ-lyase (bCSE). scispace.comnih.govresearchgate.netmdpi.comnih.gov This enzyme is a key producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. H₂S plays a protective role in bacteria, helping them to counteract oxidative stress, including that induced by antibiotics.
By inhibiting bCSE, these 6-bromoindole derivatives can suppress H₂S production, thereby rendering the bacteria more susceptible to antibiotics. This makes them valuable as "antibiotic potentiators," as they can enhance the efficacy of existing antibiotic treatments and potentially overcome antibiotic resistance. scispace.comnih.govresearchgate.netmdpi.comnih.gov
Table 2: Investigated Antimicrobial Mechanisms of 6-Bromoindole Derivatives
| Mechanism of Action | Target | Effect |
|---|---|---|
| Membrane Disruption | Bacterial Cell Membrane | Permeabilization and depolarization, leading to cell death. nih.gov |
Development of Chemical Probes and Biosensors
The inherent photophysical properties of the indole scaffold make it an attractive platform for the development of fluorescent probes and biosensors. While specific applications of this compound in this area are not yet widely reported, the principles derived from studies on related indole-2-carboxylic acids and other indole derivatives are highly relevant.
Design of Fluorescent Probes
Indole and its derivatives are known for their intrinsic fluorescence. mdpi.com The photophysical properties of these molecules, including their absorption and emission wavelengths, are sensitive to the surrounding environment and can be modulated by the introduction of various functional groups. The electron-rich nature of the indole ring system makes it a good electron donor, which is a key component in the design of "push-pull" fluorophores.
Studies on indole-2-carboxylic acid have explored its photophysics in aqueous environments, providing a foundation for understanding how derivatives like this compound might behave. rsc.org The introduction of a bromine atom and an ethyl group would be expected to alter the electronic and steric properties of the molecule, thereby influencing its fluorescence quantum yield, Stokes shift, and sensitivity to environmental polarity.
The carboxylic acid group at the 2-position offers a convenient handle for further chemical modification, allowing for the attachment of specific recognition moieties. This would enable the design of fluorescent probes that can selectively bind to target analytes, leading to a detectable change in the fluorescence signal. Such probes could be developed for the detection of metal ions, anions, or biologically important molecules.
Biosensor Development for Indole Derivatives
The development of biosensors for the detection of indole and its derivatives is an active area of research. These biosensors can be based on various principles, including electrochemical detection and biological recognition elements.
Electrochemical biosensors have been developed using indole-carboxylic acid derivatives. For instance, a label-free electrochemical DNA hybridization sensor was constructed using a nanocomposite of reduced graphene oxide and indole-5-carboxylic acid for the detection of Klebsiella pneumoniae. nih.gov This demonstrates the utility of indole-carboxylic acids in creating sensitive and selective biosensing platforms. The electrochemical properties of this compound could potentially be exploited in a similar manner for the development of electrochemical biosensors.
Furthermore, whole-cell biosensors that utilize bacterial transcription factors responsive to indole and its derivatives are being engineered. These systems typically link the detection of the target molecule to the expression of a reporter protein, such as a fluorescent protein. While these are not direct applications of the chemical compound itself as the sensor, they highlight the biological recognition of the indole scaffold, which could be a target for detection by biosensors constructed from derivatives of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 6-bromoindole-2-carboxylic acid derivatives. Ethylation at the indole nitrogen (N1 position) is typically achieved using ethyl halides (e.g., ethyl bromide) in the presence of a base like NaH or K₂CO₃ in DMF or DMSO .
- Step 2 : Optimize reaction temperature (60–80°C) and time (12–24 hrs) to maximize yield while minimizing side products.
- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Key Considerations : Monitor reaction progress using TLC or HPLC. Substituent effects (e.g., bromine’s electron-withdrawing nature) may slow alkylation, necessitating longer reaction times .
Q. How is the compound characterized, and which analytical techniques are most reliable?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms ethyl group integration (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂) and indole ring protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 282.99 g/mol for C₁₁H₁₀BrNO₂).
- X-ray Crystallography : Resolves structural ambiguities (e.g., bromine positioning) using SHELX programs for refinement .
- Purity Assessment : HPLC (>95% purity, C18 column, acetonitrile/water mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
